molecular formula C9H7NOS B8776617 Phenylacetyl isothiocyanate CAS No. 29313-32-4

Phenylacetyl isothiocyanate

Cat. No. B8776617
CAS No.: 29313-32-4
M. Wt: 177.22 g/mol
InChI Key: ZFJOLNZPELDZNC-UHFFFAOYSA-N
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Patent
US07531532B2

Procedure details

To 2-phenylacetyl chloride (36.6 mg) was added potassium thiocyanate (53.8 mg) and acetonitrile (3 ml) under a nitrogen atmosphere, followed by stirring at 60° C. for 2 hrs. The reaction mixture was cooled down to room temperature, and then ethyl acetate (20 ml) and a saturated aqueous solution of sodium hydrogencarbonate (20 ml) were added thereto, followed by stirring for 30 min. After partitioning the solution, the separated organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate (20 ml), water (20 ml) and brine (20 ml) in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to provide phenylacetyl isothiocyanate as a yellow oil.
Quantity
36.6 mg
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
53.8 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S-:11][C:12]#[N:13].[K+].C(#N)C.C(=O)([O-])O.[Na+]>C(OCC)(=O)C>[C:1]1([CH2:7][C:8]([N:13]=[C:12]=[S:11])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
36.6 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
potassium thiocyanate
Quantity
53.8 mg
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After partitioning the solution
WASH
Type
WASH
Details
the separated organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate (20 ml), water (20 ml) and brine (20 ml) in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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